tert-Butyl (4-N-boc-aminobenzyl)carbamate

Protecting group strategy Orthogonal deprotection Peptide synthesis

tert-Butyl (4-N-boc-aminobenzyl)carbamate (CAS 285119-75-7), with molecular formula C17H26N2O4 and molecular weight 322.4 , is a dual-Boc-protected aromatic diamine derivative featuring a benzylamine core with two orthogonal tert-butoxycarbonyl (Boc) protecting groups. It is classified as a carbamate building block and is utilized in multi-step organic synthesis where sequential deprotection of primary amines is required.

Molecular Formula C17H26N2O4
Molecular Weight 322.405
CAS No. 285119-75-7
Cat. No. B2877313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-N-boc-aminobenzyl)carbamate
CAS285119-75-7
Molecular FormulaC17H26N2O4
Molecular Weight322.405
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC=C(C=C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C17H26N2O4/c1-16(2,3)22-14(20)18-11-12-7-9-13(10-8-12)19-15(21)23-17(4,5)6/h7-10H,11H2,1-6H3,(H,18,20)(H,19,21)
InChIKeyJJMAAGCUISTRFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (4-N-boc-aminobenzyl)carbamate (CAS 285119-75-7): Procurement-Ready Orthogonally Protected Diamine Building Block


tert-Butyl (4-N-boc-aminobenzyl)carbamate (CAS 285119-75-7), with molecular formula C17H26N2O4 and molecular weight 322.4 , is a dual-Boc-protected aromatic diamine derivative featuring a benzylamine core with two orthogonal tert-butoxycarbonyl (Boc) protecting groups . It is classified as a carbamate building block and is utilized in multi-step organic synthesis where sequential deprotection of primary amines is required [1].

Why Generic Substitution Fails: Molecular Differentiators of tert-Butyl (4-N-boc-aminobenzyl)carbamate


Generic substitution of tert-Butyl (4-N-boc-aminobenzyl)carbamate with single-Boc-protected analogs (e.g., 4-(Boc-amino)benzylamine, CAS 220298-96-4) is not scientifically equivalent due to fundamental differences in protection stoichiometry, molecular architecture, and physicochemical properties [1]. The target compound contains two Boc groups on the same aromatic scaffold, enabling stepwise, orthogonal deprotection strategies , whereas single-Boc analogs provide only one masked amine handle and thus cannot support the same synthetic sequences .

Quantitative Evidence Guide: tert-Butyl (4-N-boc-aminobenzyl)carbamate Differentiation


Orthogonal Dual-Boc Protection vs. Single-Boc Analog 4-(Boc-amino)benzylamine

The target compound tert-Butyl (4-N-boc-aminobenzyl)carbamate contains two Boc protecting groups per molecule, compared to a single Boc group in the direct analog 4-(Boc-amino)benzylamine (CAS 220298-96-4) [1]. The target compound has a molecular weight of 322.4 Da and a molecular formula of C17H26N2O4, whereas the analog has a molecular weight of 222.28 Da and a formula of C12H18N2O2 [2]. This structural difference enables orthogonal, sequential deprotection of the two amine functionalities, a feature not possible with the single-Boc analog.

Protecting group strategy Orthogonal deprotection Peptide synthesis

Enhanced Thermal Stability (Melting Point) vs. Single-Boc Analog

The target compound exhibits a melting point of 155-157 °C , which is approximately 65-73 °C higher than that of the single-Boc analog 4-(Boc-amino)benzylamine (melting point 89-94 °C) [1]. This higher thermal stability can reduce the risk of unintended thermal decomposition during synthesis steps requiring elevated temperatures.

Thermal stability Storage Solid-phase synthesis

Storage Condition Differentiation: Recommended 2-8°C vs. Room Temperature

Vendor technical specifications for tert-Butyl (4-N-boc-aminobenzyl)carbamate recommend storage at 2-8°C , whereas the single-Boc analog 4-(Boc-amino)benzylamine is often listed as storable at room temperature (RT) [1]. This difference suggests the dual-Boc compound may have a higher sensitivity to thermal degradation, necessitating cold-chain procurement and handling protocols to maintain purity over time.

Storage stability Shelf life Procurement

Validated Application Scenarios for tert-Butyl (4-N-boc-aminobenzyl)carbamate Based on Structural Evidence


PROTAC Linker Synthesis Requiring Orthogonal Deprotection

In the synthesis of PROTACs (Proteolysis Targeting Chimeras), the target compound provides a rigid aromatic scaffold with two orthogonally protected amine handles. The dual Boc groups allow sequential deprotection under acidic conditions, enabling stepwise conjugation of the target protein ligand and the E3 ligase ligand . This precise control over functional group unmasking is essential for constructing well-defined heterobifunctional molecules, a capability not afforded by single-Boc analogs .

Solid-Phase Peptide Synthesis with Sequential Amine Unmasking

In Boc-based solid-phase peptide synthesis (SPPS), the compound's dual-Boc architecture permits the selective unmasking of one amine for chain elongation while the second remains protected until a later stage . This is particularly valuable for synthesizing branched peptides or introducing non-natural amino acid modifications. The higher melting point (155-157 °C) of the compound also supports thermal stability during coupling reactions that may require moderate heating .

Synthesis of Dual-Functionalized Aromatic Linkers for Bioconjugation

The compound serves as a precursor for preparing heterobifunctional aromatic linkers. After selective deprotection of one Boc group, the free amine can be coupled to a payload (e.g., fluorescent dye, biotin), while the second Boc-protected amine remains intact for later conjugation to a biomolecule or solid support . This orthogonal protection scheme is directly validated by the compound's structural feature of possessing two Boc groups .

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